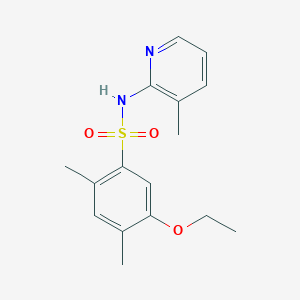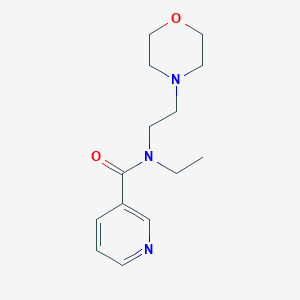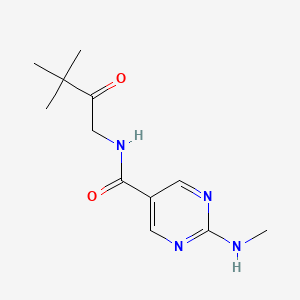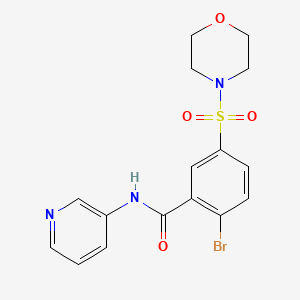
5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives involves various chemical reactions, including interactions with different substituents and conditions that influence the final product's properties. For example, compounds have been synthesized through reactions involving aminohalogenation and characterized using X-ray diffraction and other spectral techniques, indicating a complex synthetic pathway that could be analogous to the synthesis of 5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (Zhang et al., 2010).
Molecular Structure Analysis
X-ray crystallography has played a crucial role in determining the molecular structure of benzenesulfonamide derivatives, revealing details about their crystal systems, space groups, and cell parameters. For instance, the detailed structural analysis of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]-benzenesulfonamide provides insights into the molecular arrangement and intermolecular interactions, which are essential for understanding the structural characteristics of 5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of benzenesulfonamide derivatives can be influenced by their structural components. For example, the introduction of ethoxy and methyl groups could affect their chemical stability and reactivity. The study of similar compounds shows how substitutions at different positions impact their biological activities, indicating that the chemical properties of 5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide might be tailored for specific scientific or therapeutic applications (Motavallizadeh et al., 2014).
Propriétés
IUPAC Name |
5-ethoxy-2,4-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-10-15(13(4)9-12(14)3)22(19,20)18-16-11(2)7-6-8-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOPRDBEZSWDIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethoxy-2,4-dimethylphenyl)sulfonyl](3-methyl(2-pyridyl))amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[(7-methyl-2,3-dihydro-1,4-benzodioxin-6-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5292871.png)
![1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5292877.png)
![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B5292884.png)
![(3R*,4R*)-1-(4-methoxybenzoyl)-4-{[2-(3-methyl-2-pyridinyl)ethyl]amino}-3-pyrrolidinol](/img/structure/B5292892.png)
![4-({2-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5292898.png)
![4-chloro-N-[2-(4-chlorophenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5292908.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3-iodophenyl)acrylonitrile](/img/structure/B5292912.png)
![3-{[4-(4H-1,2,4-triazol-4-yl)benzoyl]amino}benzoic acid](/img/structure/B5292937.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5292947.png)

![4-(cyclopropylmethyl)-3-isopropyl-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-1,4-diazepan-5-one](/img/structure/B5292960.png)
![N-(1-{[(2-hydroxyethyl)amino]carbonyl}-2-phenylvinyl)-4-methoxybenzamide](/img/structure/B5292961.png)
